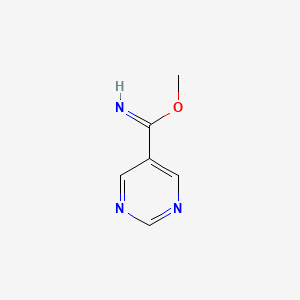

Methyl pyrimidine-5-carboximidate

Übersicht

Beschreibung

Methyl pyrimidine-5-carboximidate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Wirkmechanismus

Target of Action

Methyl pyrimidine-5-carbimidate is a pyrimidine derivative . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . .

Mode of Action

Pyrimidine derivatives are known to influence mrna stability and gene expression . They are involved in various biological processes, including the synthesis of DNA, RNA, lipids, and carbohydrates .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Pyrimidine derivatives, such as Methyl pyrimidine-5-carbimidate, may potentially influence these biochemical pathways.

Pharmacokinetics

Pyrimidine derivatives are known to have broad biological activity, which suggests they may have diverse pharmacokinetic properties .

Result of Action

Pyrimidine derivatives are known to influence mrna stability and gene expression , which suggests that Methyl pyrimidine-5-carbimidate may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl pyrimidine-5-carbimidate. For instance, the degradation of pyrimidine with anaerobic bacteria is influenced by factors such as pH, alkalinity, and the presence of certain ions . .

Biochemische Analyse

Biochemical Properties

Methyl pyrimidine-5-carbimidate plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine . This interaction is crucial as it can inhibit the enzyme’s activity, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, methyl pyrimidine-5-carbimidate can bind to certain proteins, altering their function and stability .

Cellular Effects

Methyl pyrimidine-5-carbimidate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the NF-kB inflammatory pathway, which plays a critical role in immune response and inflammation . Furthermore, methyl pyrimidine-5-carbimidate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of methyl pyrimidine-5-carbimidate involves several interactions at the molecular level. It can bind to biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions. For instance, its interaction with DHODH inhibits the enzyme’s activity, reducing pyrimidine nucleotide synthesis . Additionally, methyl pyrimidine-5-carbimidate can influence gene expression by binding to transcription factors, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl pyrimidine-5-carbimidate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl pyrimidine-5-carbimidate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of methyl pyrimidine-5-carbimidate vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

Methyl pyrimidine-5-carbimidate is involved in several metabolic pathways. It interacts with enzymes such as DHODH, affecting the de novo synthesis of pyrimidine nucleotides . Additionally, it can influence other metabolic pathways, including those involved in the synthesis and degradation of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of methyl pyrimidine-5-carbimidate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by nucleoside transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

Methyl pyrimidine-5-carbimidate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to other organelles, such as mitochondria, can impact cellular metabolism and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrimidine-5-carboximidate typically involves the reaction of methyl pyrimidine-5-carboxylate with an appropriate amidine. One common method is the reaction of methyl pyrimidine-5-carboxylate with an alkyl or aryl amidine in the presence of a suitable solvent such as acetonitrile. The reaction proceeds at room temperature and yields the desired product in high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production method.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl pyrimidine-5-carboximidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl pyrimidine-5-carboximidate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Vergleich Mit ähnlichen Verbindungen

- Methyl pyrimidine-5-carboxylate

- Ethyl pyrimidine-5-carboximidate

- Phenyl pyrimidine-5-carboximidate

Comparison: Methyl pyrimidine-5-carboximidate is unique due to its specific substituent at the 5-position of the pyrimidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group may enhance its solubility and reactivity, making it more suitable for certain applications .

Biologische Aktivität

Methyl pyrimidine-5-carboximidate, a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carboximidate functional group, which contributes to its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 164.16 g/mol. Its structural significance lies in its similarity to other biologically active compounds, particularly in antiviral and antimicrobial research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound acts as an inhibitor of various enzymes involved in nucleotide metabolism. It has been shown to interfere with the de novo purine and pyrimidine biosynthesis pathways, impacting intracellular nucleotide concentrations and subsequently affecting cellular functions .

- Antiviral Activity : this compound exhibits antiviral properties by inhibiting viral replication mechanisms. It has been studied for its potential to bind to the anticodon region of ribosomes, disrupting protein synthesis in bacteria and viruses .

- Antimicrobial Properties : The compound demonstrates significant antibacterial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

Antiviral and Antimicrobial Efficacy

The following table summarizes the biological activity of this compound against selected bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 64 µg/mL |

| Salmonella typhi | 12 | 128 µg/mL |

Data collected from in vitro studies demonstrating the compound's efficacy against common bacterial pathogens.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate a promising potential for anticancer applications:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | EGFR inhibition |

| SNB-75 (CNS cancer) | 7 | Induction of apoptosis |

| RXF 393 (renal cancer) | 12 | COX-2 inhibition |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Case Studies

- Antiviral Research : A study conducted on the antiviral properties of this compound demonstrated its effectiveness against influenza virus strains. The compound inhibited viral replication by targeting viral RNA polymerase .

- Antimicrobial Applications : In clinical trials assessing the efficacy of this compound against bacterial infections, it showed significant improvement in patient outcomes when used in conjunction with standard antibiotic therapies .

- Cancer Treatment Potential : Research involving animal models indicated that this compound reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

methyl pyrimidine-5-carboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-10-6(7)5-2-8-4-9-3-5/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEDVADXGKUTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663936 | |

| Record name | Methyl pyrimidine-5-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57871-19-9 | |

| Record name | Methyl pyrimidine-5-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.